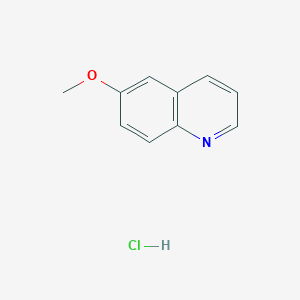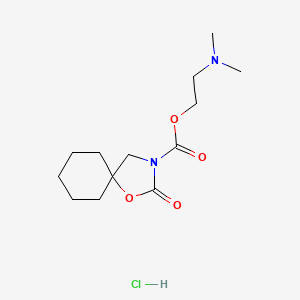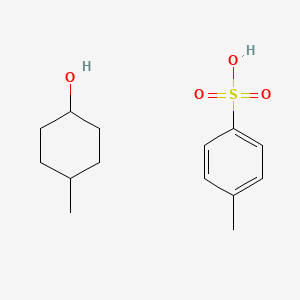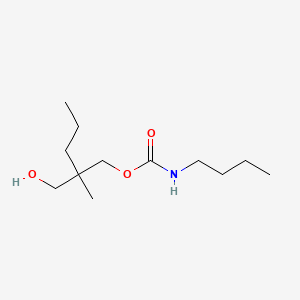
2-Methyl-2-propyl-1,3-propanediol butylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-propyl-1,3-propanediol butylcarbamate is an organic compound with the chemical formula C11H23NO3. It is known for its sedative, anticonvulsant, and muscle relaxant properties. This compound is a derivative of 2-Methyl-2-propyl-1,3-propanediol, which is a simple alkyl diol.
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl-2-propyl-1,3-propanediol butylcarbamate can be synthesized through the reaction of 2-Methyl-2-propyl-1,3-propanediol with butyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as a tertiary amine. The reaction can be represented as follows:
2-Methyl-2-propyl-1,3-propanediol+Butyl isocyanate→2-Methyl-2-propyl-1,3-propanediol butylcarbamate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
2-Methyl-2-propyl-1,3-propanediol butylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylcarbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Produces carbonyl compounds such as aldehydes and ketones.
Reduction: Yields alcohol derivatives.
Substitution: Results in the formation of new carbamate derivatives.
科学研究应用
2-Methyl-2-propyl-1,3-propanediol butylcarbamate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its effects on muscle relaxation and anticonvulsant properties.
Medicine: Investigated for its potential use as a sedative and muscle relaxant.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 2-Methyl-2-propyl-1,3-propanediol butylcarbamate involves its interaction with the central nervous system. It acts on GABA receptors, enhancing the inhibitory effects of GABA neurotransmitters. This leads to muscle relaxation, sedation, and anticonvulsant effects. The compound’s molecular targets include GABA-A receptors and ion channels involved in neuronal excitability.
相似化合物的比较
Similar Compounds
Meprobamate: Another carbamate derivative with similar sedative and muscle relaxant properties.
Carisoprodol: A centrally acting muscle relaxant that is metabolized to meprobamate.
Tolboxane: A compound with muscle relaxant effects similar to 2-Methyl-2-propyl-1,3-propanediol butylcarbamate.
Uniqueness
This compound is unique due to its specific chemical structure, which provides a balance of sedative, anticonvulsant, and muscle relaxant properties. Its ability to interact with GABA receptors and ion channels makes it a valuable compound in both research and therapeutic applications.
属性
CAS 编号 |
23787-20-4 |
|---|---|
分子式 |
C12H25NO3 |
分子量 |
231.33 g/mol |
IUPAC 名称 |
[2-(hydroxymethyl)-2-methylpentyl] N-butylcarbamate |
InChI |
InChI=1S/C12H25NO3/c1-4-6-8-13-11(15)16-10-12(3,9-14)7-5-2/h14H,4-10H2,1-3H3,(H,13,15) |
InChI 键 |
ONLCMWSDRRGYML-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)OCC(C)(CCC)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



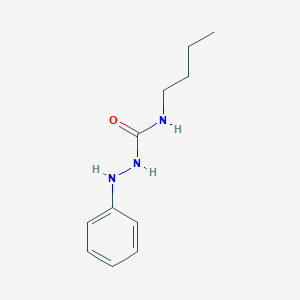
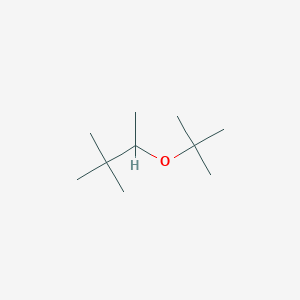
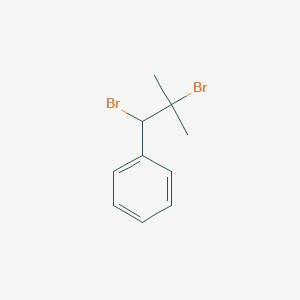
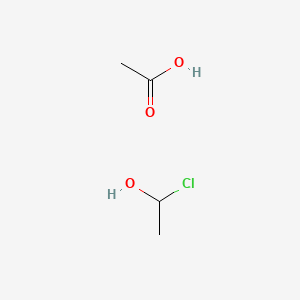
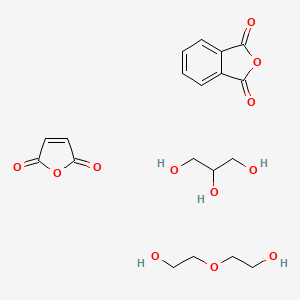

![Benzene, [(1,1-dimethyl-2-propenyl)thio]-](/img/structure/B14691962.png)

